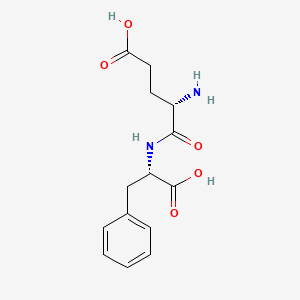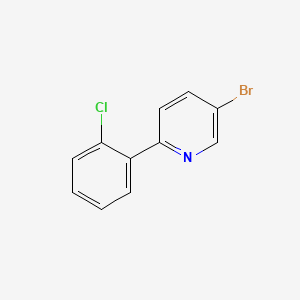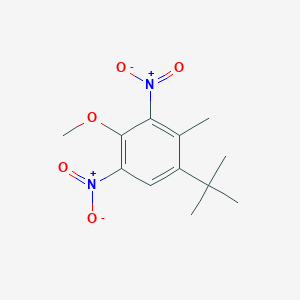
1-(1-Cyclopropylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline is a chemical compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a cyclopropyl group attached to an ethylideneamino moiety, along with two nitro groups at the 2 and 4 positions on the aniline ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with a cyclopropyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. Common reagents used in this synthesis include cyclopropyl methyl ketone, hydrochloric acid, and sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro groups can also contribute to its reactivity and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyclopropylethylideneamino)-2-(1-pyrrolyl)benzamide
- N-[(E)-1-cyclopropylethylideneamino]-2-pyrrol-1-ylbenzamide
Uniqueness
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline is unique due to the presence of both cyclopropyl and nitro groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
790-13-6 |
|---|---|
Fórmula molecular |
C11H12N4O4 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H12N4O4/c1-7(8-2-3-8)12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-6,8,13H,2-3H2,1H3 |
Clave InChI |
ZPMCRUWNTJSZDI-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
![1-{2-[4-(Morpholin-4-yl)butoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B14755503.png)


![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)

![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)
![2-[4-([1,3]Oxazolo[5,4-b]pyridin-2-yl)phenyl]acetic acid](/img/structure/B14755543.png)
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)




